N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
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Description
N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.55. The purity is usually 95%.
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Biological Activity
N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings, including case studies and data tables.
Chemical Structure
The compound can be described by its structural formula, which includes a furan moiety, an imidazole ring, and a benzamide backbone. Its molecular weight is approximately 398.5 g/mol, with the following key components:
- Furan ring : Contributes to the compound's reactivity and potential biological interactions.
- Imidazole : Known for its role in various biochemical processes and as a pharmacophore in drug design.
- Benzamide : Often associated with various biological activities, including anti-cancer properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. In vitro studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of various enzymes. For example, imidazole derivatives are often explored as inhibitors of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression. Preliminary data indicate that this compound may exhibit selective inhibition of COX enzymes, leading to reduced inflammatory responses.
Case Studies
- Study on Antitumor Activity : A study conducted on a series of imidazole derivatives similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial integrity.
- Enzyme Inhibition Profile : A comparative analysis of enzyme inhibition showed that compounds with the furan-imidazole-benzamide framework could selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Structural Feature | Modification Impact | Activity Change |
---|---|---|
Furan Ring | Substitution with electron-donating groups enhances reactivity | Increased anticancer activity |
Imidazole Position | Altering the position of substituents affects enzyme binding affinity | Varies based on specific substitutions |
Benzamide Group | Modifications can enhance selectivity for COX enzymes | Improved anti-inflammatory properties |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:
- Synthesis and Testing : A series of derivatives were synthesized, revealing that modifications at the furan position significantly impacted anticancer efficacy.
- Metabolic Stability : Investigations into metabolic pathways indicated that certain modifications could improve the compound's bioavailability while reducing toxic metabolites.
Properties
IUPAC Name |
4-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-17-4-3-5-20(14-17)28-23(30)16-33-25-26-12-13-29(25)21-9-7-19(8-10-21)24(31)27-15-22-11-6-18(2)32-22/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHUIMWEKLIKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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